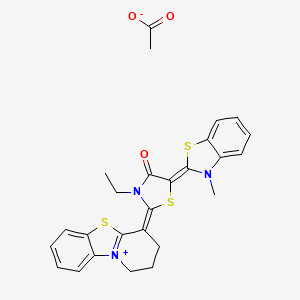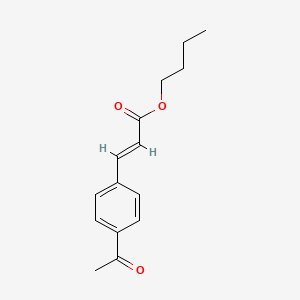
(E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester is an organic compound that belongs to the class of acrylic acid esters This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety esterified with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester typically involves the esterification of (E)-3-(4-Acetyl-phenyl)-acrylic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
(E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and as a monomer in the synthesis of specialty materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, influencing their function. The phenyl ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. The ester moiety can undergo hydrolysis, releasing the active acrylic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-Methoxy-phenyl)-acrylic acid butyl ester
- (E)-3-(4-Methyl-phenyl)-acrylic acid butyl ester
- (E)-3-(4-Chloro-phenyl)-acrylic acid butyl ester
Uniqueness
(E)-3-(4-Acetyl-phenyl)-acrylic acid butyl ester is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
butyl (E)-3-(4-acetylphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O3/c1-3-4-11-18-15(17)10-7-13-5-8-14(9-6-13)12(2)16/h5-10H,3-4,11H2,1-2H3/b10-7+ |
InChI Key |
KXJMLIJUVXEVKQ-JXMROGBWSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)

![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)
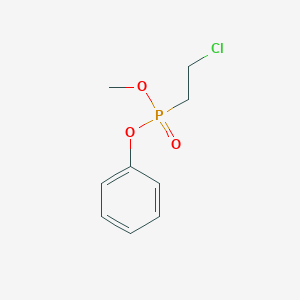
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)

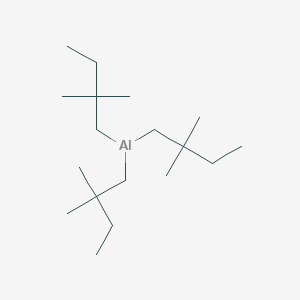
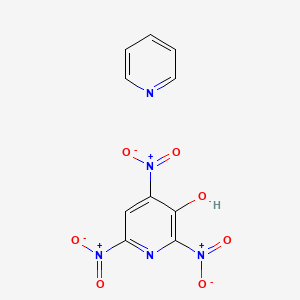
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
